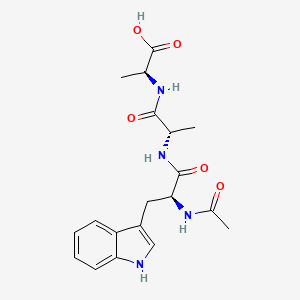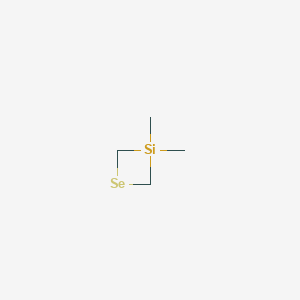
3,3-Dimethyl-1,3-selenasiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,3-selenasiletane is an organoselenium compound characterized by the presence of selenium and silicon atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-selenasiletane typically involves the reaction of organosilicon compounds with selenium reagents. One common method includes the reaction of 3,3-dimethyl-1-butyne with selenium dioxide under controlled conditions to yield the desired selenasiletane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1,3-selenasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of selenoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of selenides.
Substitution: The compound can participate in substitution reactions where selenium or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Halogenating agents, nucleophiles; varying temperatures depending on the specific reaction.
Major Products Formed
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Various substituted selenasiletanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,3-selenasiletane has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of selenium’s known benefits in human health.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,3-selenasiletane involves its interaction with molecular targets through its selenium and silicon atoms. Selenium can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s unique structure allows it to interact with various enzymes and proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-butanol: Shares a similar structural framework but lacks selenium.
3,3-Dimethyl-1-butyne: A precursor in the synthesis of 3,3-Dimethyl-1,3-selenasiletane.
2,5-Diphenyl-1,3-oxazoline: Another heterocyclic compound with different functional groups and applications
Uniqueness
This compound is unique due to the presence of both selenium and silicon atoms, which confer distinct chemical reactivity and potential applications not shared by its analogs. The combination of these elements allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
918905-18-7 |
|---|---|
Molekularformel |
C4H10SeSi |
Molekulargewicht |
165.18 g/mol |
IUPAC-Name |
3,3-dimethyl-1,3-selenasiletane |
InChI |
InChI=1S/C4H10SeSi/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
IHBHSJTUDBGLTD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Se]C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



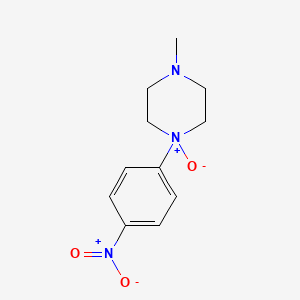
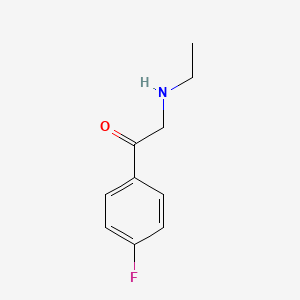
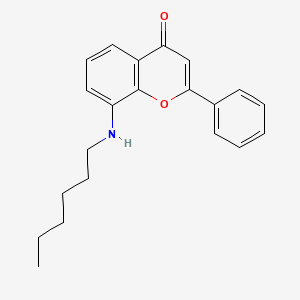
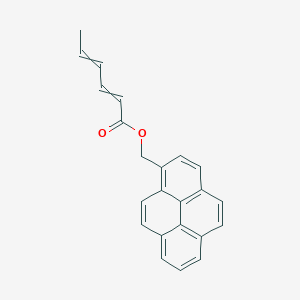
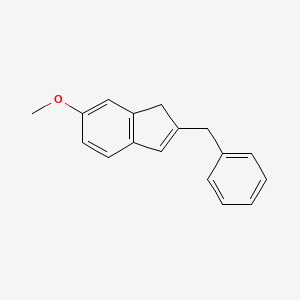
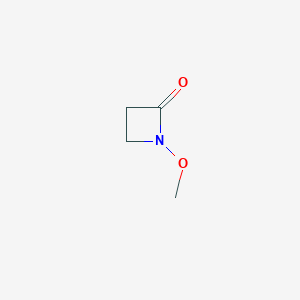
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
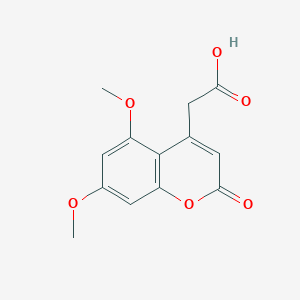
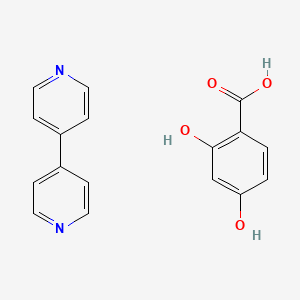
![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)
